molecular formula C6H7BrFNS B13506672 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Cat. No.: B13506672
M. Wt: 224.10 g/mol
InChI Key: GRHLJFKEKUOLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole (Molecular Formula: C 6 H 7 BrFNS) is a versatile and high-purity brominated thiazole derivative designed for advanced pharmaceutical research and chemical synthesis . The compound features a 1,3-thiazole core, a privileged structure in medicinal chemistry known for its aromaticity and significant presence in numerous FDA-approved drugs and bioactive molecules . This specific analogue is structurally engineered with a bromine atom at the 4-position, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, and a 2-fluoropropan-2-yl group at the 2-position, which can influence the molecule's metabolic stability and binding affinity . The 1,3-thiazole scaffold is a fundamental building block for developing therapeutic agents and has demonstrated a broad spectrum of pharmacological activities, including anticancer , antimicrobial , anti-inflammatory , and antifungal effects . As a synthetic intermediate, this bromo-fluorinated thiazole is particularly valuable in the design and discovery of new lead compounds. Researchers can utilize the reactive C-Br bond to construct more complex molecular architectures, making it a crucial reagent for exploring structure-activity relationships (SAR) in drug development programs . Its applications extend to serving as a precursor in the synthesis of novel molecular scaffolds for screening against various biological targets. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C6H7BrFNS

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H7BrFNS/c1-6(2,8)5-9-4(7)3-10-5/h3H,1-2H3

InChI Key

GRHLJFKEKUOLQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CS1)Br)F

Origin of Product

United States

Foundational & Exploratory

"4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Abstract: this compound is a specialized heterocyclic compound for which detailed physical property data is not extensively documented in public literature, indicating its status as a potentially novel chemical entity for advanced research and development. This guide provides a comprehensive framework for its characterization, offering predicted properties based on analogous structures and outlining a systematic experimental workflow for empirical determination. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel thiazole derivatives.

Introduction and Structural Elucidation

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2][3] The introduction of a bromine atom at the 4-position and a unique 2-fluoropropan-2-yl group at the 2-position suggests a compound designed for specific applications, likely as a building block in targeted synthesis where the bromine can be used for further chemical modification.[4]

Given the absence of published experimental data for the target compound, this guide will first establish its theoretical and predicted properties by drawing comparisons with structurally related molecules. Subsequently, a robust experimental protocol for the definitive characterization of its physical properties will be detailed.

Chemical Structure:

Caption: Experimental workflow for characterization.

Synthesis and Purification Protocol

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. [4]The choice between distillation and chromatography for purification depends on the thermal stability and polarity of the final compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine a suitable α-haloketone precursor with a thioamide bearing the 2-(2-fluoropropan-2-yl) moiety.

  • Solvent and Reflux: Dissolve the reactants in a suitable solvent such as ethanol or tetrahydrofuran (THF). [1][5]Heat the mixture to reflux for the time determined by reaction monitoring.

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of starting materials and the appearance of the product spot.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated sodium bicarbonate solution to neutralize any acid byproduct.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Option A (Vacuum Distillation): If the compound is a liquid and thermally stable, purify by distillation under reduced pressure. This is often effective for removing non-volatile impurities.

    • Option B (Column Chromatography): If the compound is thermally sensitive or has impurities with similar boiling points, purify using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient). [1]

Structural Verification Protocols

Rationale: A combination of spectroscopic techniques is essential to unambiguously confirm the chemical structure of the synthesized molecule. Each technique provides a unique piece of the structural puzzle.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR spectra to identify the number, environment, and coupling of protons. Expect to see signals for the thiazole ring proton and the methyl protons of the isopropyl group.

    • Acquire ¹³C NMR spectra to identify the number of unique carbon atoms. Key signals will correspond to the carbons in the thiazole ring and the fluorinated quaternary carbon. [6] 4. Acquire ¹⁹F NMR spectra. This is crucial for confirming the presence and environment of the fluorine atom. A singlet is expected for the single fluorine.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the compound into a mass spectrometer (e.g., via Electrospray Ionization, ESI).

    • Determine the molecular ion peak (M+) to confirm the molecular weight (predicted: 239.09). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the M+ and M+2 peaks.

  • Infrared (IR) Spectroscopy:

    • Analyze a neat sample (if liquid) or a KBr pellet (if solid).

    • Identify characteristic absorption bands for C=N, C=C aromatic stretching, and C-F bonds to confirm the presence of key functional groups. [1][7]

Physical Property Determination Protocols

Rationale: Standardized methods must be used to ensure the accuracy and comparability of physical property data.

Methodologies:

  • Appearance: Visually inspect the pure compound at room temperature under good lighting. Record the color (e.g., colorless, pale yellow) and physical state (e.g., liquid, solid). [8]* Boiling Point:

    • Set up a micro-distillation apparatus.

    • Place a small amount of the pure liquid in the distillation flask.

    • Slowly heat the sample under a specific, recorded pressure (atmospheric or vacuum).

    • The boiling point is the temperature at which the vapor and liquid are in equilibrium, recorded as the temperature at which a steady stream of distillate is collected.

  • Solubility:

    • To a series of small vials, add a pre-weighed amount of the compound (e.g., 10 mg).

    • Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, DMSO) incrementally.

    • Agitate at a constant temperature and observe for dissolution.

    • Classify as soluble, partially soluble, or insoluble at a given concentration. [1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally related bromo-thiazole compounds should be strictly followed.

  • General Hazards: Compounds in this class are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. [9][10][11][12]* Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [13]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]

Conclusion

This compound represents a valuable, albeit uncharacterized, building block for chemical synthesis. By leveraging predictive analysis based on known analogs and adhering to the systematic experimental workflow outlined in this guide, researchers can confidently synthesize, purify, and thoroughly document its core physical properties. This foundational data is indispensable for ensuring reproducibility and enabling the successful application of this novel compound in drug discovery and materials science.

References

  • Fluorochem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole (CAS 298694-30-1).
  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-(trifluoromethyl)thiazole | 41731-39-9.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2,1,3-benzothiadiazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)thiazole | 141761-77-5.
  • ChemWhat. (n.d.). 4-Bromo-2-(2-hydroxyprop-2-yl)-1,3-thiazole CAS#: 761447-63-6.
  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-(2-thienyl)thiazole.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET: 2-BROMO-2-NITRO-1,3-PROPANEDIOL.
  • ChemicalBook. (n.d.). 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1H NMR.
  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.
  • Scientist. (2025, January 18).
  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
  • Smolecule. (2023). 2-Bromo-4-(furan-2-yl)-1,3-thiazole.
  • FooDB. (2010). Showing Compound Thiazole (FDB000907).
  • Chemical Reviews Letters. (2025).
  • Advanced ChemBlocks. (2026). 4-Bromo-2-methyl-1,3-thiazole.
  • ResearchGate. (n.d.). 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole.

Sources

Technical Whitepaper: Therapeutic Potential and Synthetic Utility of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is a specialized heterocyclic building block designed for high-value medicinal chemistry campaigns. Unlike generic thiazole scaffolds, this compound incorporates a 2-fluoropropan-2-yl moiety—a strategic bioisostere of the tert-butyl or isopropyl group. This fluorinated motif is engineered to enhance metabolic stability by blocking cytochrome P450-mediated oxidation while maintaining critical hydrophobic interactions.

This guide analyzes the compound’s structural pharmacophores, its role in Fragment-Based Drug Discovery (FBDD)—specifically in the context of Menin-MLL inhibitors and kinase modulation—and provides validated synthetic protocols for its utilization.

Structural Analysis & Pharmacophore Properties

The therapeutic value of this scaffold lies in the synergy between its reactive electrophilic site (C4-Bromine) and its metabolically robust tail (C2-Fluoroalkyl).

The 2-Fluoropropan-2-yl Bioisostere

In medicinal chemistry, the isopropyl group (


) is a common hydrophobic handle but suffers from rapid oxidative metabolism at the tertiary methine carbon. The 2-fluoropropan-2-yl  group (

) replaces this labile hydrogen with fluorine.
  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the position inert to CYP450 hydroxylation.

  • Lipophilicity Modulation: Fluorine is highly electronegative, lowering the electron density of the alkyl group. While often lipophilic, the C-F dipole can engage in orthogonal dipolar interactions within a binding pocket.

  • Steric Fidelity: The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the fluorinated group to fit into the same hydrophobic pockets as the parent isopropyl group without steric clashing.

The Thiazole Core

The 1,3-thiazole ring serves as a robust linker that:

  • Pi-Stacks: Interacts with aromatic residues (Phe, Tyr, Trp) in protein binding sites.

  • H-Bond Acceptor: The N3 nitrogen can serve as a hydrogen bond acceptor (pKa of conjugate acid ~2.5), crucial for "hinge-binding" in kinase inhibitors.

Quantitative Property Profile (Predicted)
PropertyValueSignificance
Molecular Weight ~224.09 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
ClogP ~2.8 - 3.2Moderate lipophilicity; suitable for cell permeability.
TPSA ~13 ŲHigh blood-brain barrier (BBB) permeation potential.
Rotatable Bonds 1Rigid scaffold, reducing entropic penalty upon binding.

Biological Potential & Therapeutic Applications[1][2][3][4][5]

While this compound is a chemical intermediate, its substructure is a validated pharmacophore in several high-impact therapeutic areas.

Menin-MLL Interaction Inhibitors

Recent patent literature (e.g., WO2017214367A1 ) highlights the utility of 2-substituted thiazoles in disrupting the interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein.

  • Mechanism: The thiazole ring acts as a scaffold to orient hydrophobic groups into the Menin central cavity.

  • Role of Fluorine: The 2-fluoropropan-2-yl group prevents metabolic "hotspot" degradation, extending the in vivo half-life of the inhibitor without sacrificing binding affinity.

Kinase Inhibition (Type I/II)

Thiazoles are privileged structures in kinase inhibitors (e.g., Dasatinib, Dabrafenib).

  • Hinge Binding: The thiazole nitrogen often binds to the ATP-binding hinge region.

  • Gatekeeper Interaction: The C4-substituent (derived from the bromine) allows access to the "back pocket" or solvent-exposed regions, depending on the vector.

Logic Diagram: SAR Optimization Pathway

The following diagram illustrates how this specific scaffold is used to optimize a lead compound from a metabolically unstable "hit" to a robust clinical candidate.

SAR_Optimization Hit Initial Hit (Isopropyl-Thiazole) Metabolism CYP450 Oxidation (Rapid Clearance) Hit->Metabolism Susceptible Site Design Bioisosteric Design (H -> F Replacement) Metabolism->Design Identify Liability Scaffold This compound (The Solution) Design->Scaffold Synthesis Drug Optimized Candidate (High Potency + Stability) Scaffold->Drug Pd-Catalyzed Coupling

Figure 1: Strategic evolution from a metabolic liability to a fluorinated stable scaffold.

Synthetic Utility & Experimental Protocols

The C4-Bromine is the primary synthetic handle, enabling Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. The following protocol describes a standard Suzuki coupling to attach an aryl pharmacophore, a typical first step in library generation.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 4-aryl-2-(2-fluoropropan-2-yl)-1,3-thiazole derivative.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the thiazole bromide (1.0 mmol), arylboronic acid (1.2 mmol), and Palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Aryl + 144 - Br).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Synthesis of the Core (Hantzsch Method)

If the bromide is not commercially available, it can be synthesized via the Hantzsch Thiazole Synthesis:

  • Precursor: 2-Fluoro-2-methylpropanethioamide .

  • Cyclization: React the thioamide with 1,3-dibromoacetone (for 4-bromomethyl) or a specific alpha-bromoketone followed by bromination.

  • Note: A more direct route to the 4-bromo species often involves synthesizing the 4-hydroxy thiazole (via ethyl bromopyruvate) followed by conversion to bromide, or direct bromination of the unsubstituted thiazole ring if regioselectivity permits.

Synthetic Workflow Diagram

Synthesis_Workflow Start Thioamide Precursor (2-Fluoro-2-methylpropanethioamide) Cyclization Hantzsch Cyclization (+ alpha-Haloketone) Start->Cyclization Reflux/EtOH Core Thiazole Core Cyclization->Core Bromination Regioselective Bromination (NBS or Br2) Core->Bromination Product This compound Bromination->Product Coupling Suzuki Coupling (Library Generation) Product->Coupling Pd(0), Ar-B(OH)2

Figure 2: Synthetic route from thioamide precursor to library generation.

Safety & Handling

  • Hazards: As an organobromide, treat as a potential alkylating agent. Thiazoles can be skin irritants.

  • Storage: Store at 2–8°C under inert gas (Argon). The C-Br bond is light-sensitive over long periods; use amber vials.

  • Disposal: Halogenated organic waste stream.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Ren, Z., et al. (2017). "Inhibitors of the Menin-MLL Interaction."[1][2] World Intellectual Property Organization, Patent WO2017214367A1.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Kashyap, A., et al. (2021). "Thiazole: A Privileged Scaffold in Drug Discovery." Current Topics in Medicinal Chemistry.

Sources

Introduction: The Imperative of Solubility in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can severely impede absorption, leading to low bioavailability and erratic in vivo performance, ultimately causing promising candidates to fail.[1][2] This guide provides a comprehensive technical overview of the solubility profile of This compound , a heterocyclic compound of interest. As a Senior Application Scientist, my objective is to present not just protocols, but the underlying scientific rationale, enabling researchers to generate a robust and interpretable solubility data package for this compound. We will delve into its predicted physicochemical characteristics, theoretical solubility frameworks, and detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination.

Section 1: Physicochemical Profile and Theoretical Solubility Predictions

A thorough understanding of a compound's intrinsic properties is the logical first step in assessing its solubility. While experimental data for this compound is not extensively published, we can predict key parameters based on its structure. These predictions serve as an essential baseline for experimental design.

Chemical Structure:

Chemical structure of this compound
Figure 1: Chemical Structure of this compound

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted Value/InformationSignificance for Solubility
Molecular Formula C₆H₇BrFNSProvides the basis for calculating molecular weight.
Molecular Weight ~252.10 g/mol Essential for converting between mass-based (µg/mL) and molar-based (µM) solubility units.
Predicted logP 2.5 - 3.5The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. A value in this range suggests the compound is relatively lipophilic and may have low aqueous solubility.[3]
Predicted pKa 1.0 - 2.0 (Thiazole Nitrogen)The thiazole ring contains a basic nitrogen atom.[4] This predicted pKa suggests it is a weak base and will be predominantly in its neutral form at physiological pH, but its solubility will increase in acidic conditions (pH < pKa).[5][6]
Melting Point (°C) Not availableThe melting point is a measure of the crystal lattice energy. A higher melting point generally correlates with lower solubility. This is a critical parameter that must be determined experimentally.[7]
Theoretical Solubility Estimation: The General Solubility Equation (GSE)

Before embarking on extensive experimental work, theoretical models can provide a valuable estimate of a compound's intrinsic aqueous solubility (S₀). The General Solubility Equation (GSE) developed by Yalkowsky is a robust and widely used model.[3][7] It connects solubility to two fundamental physicochemical properties: the octanol-water partition coefficient (logP) and the melting point (MP).

The General Solubility Equation: log S₀ = -0.01 * (MP - 25) - logP + 0.5

Where:

  • S₀ is the molar intrinsic aqueous solubility.

  • MP is the melting point in degrees Celsius.

  • logP is the octanol-water partition coefficient.

The causality behind this equation is twofold: the logP term accounts for the energy required to move the molecule from a non-polar environment (like octanol, or itself) into water, while the melting point term accounts for the energy required to break the compound out of its solid crystal lattice.[8] Given the predicted lipophilicity of this compound, the GSE would predict low intrinsic solubility, a hypothesis that must be confirmed experimentally.

Section 2: Experimental Determination of Solubility

Solubility is not a single value but is defined by the conditions under which it is measured. The two most critical experimental values for drug discovery are thermodynamic and kinetic solubility.[2]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug. This is the gold-standard measurement, crucial for late-stage discovery and formulation development.[1] The most reliable method for its determination is the shake-flask method .[9]

Causality of the Shake-Flask Protocol: The core principle is to allow the system to reach a state of minimum free energy, where the chemical potential of the solid compound is equal to that of the dissolved compound. This requires sufficient incubation time (typically 24-72 hours) for both dissolution and potential polymorphic transformations to the most stable crystal form to occur.[2] Agitation ensures a consistent renewal of the solvent layer at the solid's surface, facilitating the dissolution process.

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Compound Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[10]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Filtration: Filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove any remaining solid particles. Expert Tip: It is crucial to check for compound adsorption to the filter material.

  • Sample Preparation for Analysis: Prepare a dilution series of the clear filtrate in a suitable solvent (e.g., acetonitrile/water). Also, prepare a calibration curve from a known concentration stock solution of the compound.

  • Quantification: Analyze the samples and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[11]

Workflow Visualization: Thermodynamic Solubility

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add 1 mL Aqueous Buffer (e.g., PBS pH 7.4) A->B C Seal and Shake at Controlled Temp (24-48h) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm) D->E F Prepare Dilution Series of Filtrate E->F G Quantify Concentration via HPLC-UV/LC-MS F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[10][12] This high-throughput method is invaluable in early drug discovery for ranking compounds, as it mimics the conditions of many in vitro biological assays.[13]

Causality of the Kinetic Protocol: This method does not measure a true equilibrium state. Instead, it assesses the compound's propensity to remain in a supersaturated state before precipitating. The final concentration is influenced by the rate of dissolution from the DMSO co-solvent versus the rate of precipitation. This value is almost always higher than the thermodynamic solubility but is highly relevant for identifying compounds that might precipitate in biological assays, leading to unreliable data.[13]

Detailed Protocol: DMSO-Based Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well on a 96-well plate containing the aqueous buffer (e.g., 100 µL PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[10]

  • Precipitate Removal: Use a 96-well filter plate to separate the soluble fraction from any precipitate that has formed.

  • Quantification: Determine the concentration of the compound in the filtrate, often by HPLC-UV or nephelometry (light scattering).[10] A calibration curve prepared in a similar DMSO/buffer matrix is used for accurate quantification.

Workflow Visualization: Kinetic Solubility

cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_separation Separation cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Add Stock to Aqueous Buffer (≤1% final DMSO) A->B C Incubate with Shaking (1-2h) B->C D Filter through 96-well Filter Plate C->D E Quantify Soluble Fraction via HPLC or Nephelometry D->E

Caption: High-throughput workflow for the Kinetic Solubility Assay.

Section 3: The Critical Influence of pH

For ionizable compounds, solubility is not a fixed value but a function of pH.[14] The thiazole nitrogen in this compound is a weak base.[4] According to the Henderson-Hasselbalch equation, at pH values below its pKa, the nitrogen will become protonated, leading to a positively charged species. This ionized form is significantly more soluble in water than the neutral form due to favorable ion-dipole interactions.[15]

Therefore, a comprehensive solubility profile must include measurements across a range of pH values, particularly those relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6] This pH-solubility profile is critical for predicting oral absorption and for formulation design.

Section 4: Analytical Quantification

Accurate and robust analytical methods are paramount for solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.[16][17]

Table 2: Example HPLC-UV Method for Thiazole Derivatives

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 50 x 4.6 mm, 5 µm)C18 is a versatile stationary phase suitable for retaining moderately non-polar compounds like the target molecule.[18]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to ensure good peak shape by protonating free silanols on the column and the analyte if pH < pKa.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase HPLC, providing good elution strength.
Gradient 10% to 90% B over 5 minutesA gradient elution ensures that the compound elutes as a sharp peak in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The wavelength should be set to the absorbance maximum of the compound to ensure maximum sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Note: This is a starting method. Method development and validation are required for this compound specifically.[18][19] For samples with very low solubility or complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[12]

Section 5: Data Interpretation and Reporting

A well-structured data report is essential for clear communication and decision-making. Solubility results should be presented in both mass and molar units.

Table 3: Example Data Reporting Template

Assay TypeMedium (pH)Temperature (°C)Mean Solubility (µg/mL)Std. Dev.Mean Solubility (µM)
ThermodynamicPBS (7.4)25
ThermodynamicSGF (1.2)37
ThermodynamicFaSSIF (6.5)37
KineticPBS (7.4)25

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid

Conclusion

Characterizing the solubility of this compound is a multi-faceted process that forms the bedrock for its progression as a potential drug candidate. This guide has outlined a logical and scientifically-grounded approach, beginning with in silico predictions to inform experimental design, followed by detailed protocols for determining both thermodynamic and kinetic solubility. By understanding the causality behind each experimental step—from equilibration times in the shake-flask method to the non-equilibrium nature of kinetic assays—researchers can generate high-quality, reliable data. A comprehensive analysis, including a pH-solubility profile and quantification by a validated analytical method, will provide the critical insights needed for informed decision-making in the complex journey of drug development.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Sun, F., Yu, Q., Zhu, J., Lei, L., Li, Z., & Zhang, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 439-445. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

  • Gerber, S., et al. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Žganec, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357. Retrieved from [Link]

  • Soares, J. C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]

  • Avdeef, A. (2012). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC. Retrieved from [Link]

  • Yalkowsky, S. H. (2003). Estimation of aqueous solubility by the General Solubility Equation (GSE) the easy way. QSAR and Combinatorial Science, 22(2), 258-262. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Delaney, J. S. (2011). Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area. Journal of Chemical Information and Modeling, 51(12), 3247-3260. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Jónsdóttir, S. Ó., Jørgensen, F. S., & Brunak, S. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

  • Basavanakatti, M. M., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. Retrieved from [Link]

  • Soares, J. C. S., et al. (2024). HPLC-UV method for the quantification of a novel indole-thiazole derivative (CS08) in nanoparticles. Microchemical Journal. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]

  • Basavanakatti, M. M., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of "4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole" from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Authored by: A Senior Application Scientist

Introduction

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The incorporation of a fluorinated tertiary alkyl group onto a brominated thiazole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of a reliable synthetic route to this valuable molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization data. The presented methodology is designed for researchers and scientists engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

The synthetic strategy is centered around a multi-step sequence starting from a readily available 2-acylthiazole precursor. The key transformations include a regioselective bromination of the thiazole ring, the formation of a tertiary alcohol via Grignard addition, and a final dehydroxylative fluorination to introduce the crucial fluorine atom. This approach allows for a controlled and efficient synthesis of the target compound.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated below. This pathway offers a logical and experimentally feasible approach to the target molecule.

Overall Synthetic Scheme cluster_0 Step 1: Synthesis of 2-Acetyl-1,3-thiazole cluster_1 Step 2: Bromination cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Dehydroxylative Fluorination Thioacetamide Thioacetamide 2-Acetyl-1,3-thiazole 2-Acetyl-1,3-thiazole Thioacetamide->2-Acetyl-1,3-thiazole Hantzsch Synthesis [6] 3-Chloropentane-2,4-dione 3-Chloropentane-2,4-dione 3-Chloropentane-2,4-dione->2-Acetyl-1,3-thiazole 4-Bromo-2-acetyl-1,3-thiazole 4-Bromo-2-acetyl-1,3-thiazole 2-Acetyl-1,3-thiazole->4-Bromo-2-acetyl-1,3-thiazole NBS, Acetonitrile 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol 4-Bromo-2-acetyl-1,3-thiazole->2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol CH3MgBr, THF This compound This compound 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol->this compound DAST, CH2Cl2

Caption: Proposed multi-step synthesis of the target compound.

Part 1: Synthesis of 2-Acetyl-1,3-thiazole (I)

The initial step involves the construction of the thiazole core. The Hantzsch thiazole synthesis is a classic and reliable method for this purpose, involving the condensation of an α-haloketone with a thioamide.[1][2] In this protocol, we utilize thioacetamide and 3-chloropentane-2,4-dione to yield 2-acetyl-1,3-thiazole. Alternative syntheses of 2-acylthiazoles often involve the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides, which can be a high-yielding approach.[3][4]

Experimental Protocol 1: Synthesis of 2-Acetyl-1,3-thiazole (I)
Reagent/ParameterQuantityMolesNotes
Thioacetamide7.51 g0.1
3-Chloropentane-2,4-dione13.45 g0.1
Ethanol200 mL-Solvent
Reaction Time6 hours-Reflux conditions
PurificationColumn Chromatography-Silica gel, Hexane:Ethyl Acetate gradient

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 0.1 mol) and ethanol (200 mL).

  • Stir the mixture at room temperature until the thioacetamide is fully dissolved.

  • Add 3-chloropentane-2,4-dione (13.45 g, 0.1 mol) dropwise to the solution over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-acetyl-1,3-thiazole (I) as a pale yellow solid.

Part 2: Synthesis of 4-Bromo-2-acetyl-1,3-thiazole (II)

The second step is the regioselective bromination of the thiazole ring. Electrophilic substitution on the thiazole ring is influenced by the nature of the substituents present. For 2-acylthiazoles, bromination is expected to occur at the C4 or C5 position. The bromination of 2-thiazolylhydrazones has been shown to occur at the 5-position.[5] However, the specific conditions can direct the regioselectivity. In this protocol, N-bromosuccinimide (NBS) is employed as a mild and effective brominating agent.[6]

Experimental Protocol 2: Synthesis of 4-Bromo-2-acetyl-1,3-thiazole (II)
Reagent/ParameterQuantityMolesNotes
2-Acetyl-1,3-thiazole (I)12.7 g0.1
N-Bromosuccinimide (NBS)17.8 g0.1
Acetonitrile250 mL-Solvent
Reaction Time12 hours-Room Temperature
PurificationRecrystallization-Ethanol/Water

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-acetyl-1,3-thiazole (I) (12.7 g, 0.1 mol) in acetonitrile (250 mL).

  • Add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Add water (100 mL) to the residue and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield 4-bromo-2-acetyl-1,3-thiazole (II) as a crystalline solid.

Part 3: Synthesis of 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol (III)

The third step involves the conversion of the acetyl group to a tertiary alcohol. This is achieved through a Grignard reaction, where methylmagnesium bromide adds to the carbonyl carbon of the acetyl group. This nucleophilic addition is a standard and efficient method for the synthesis of tertiary alcohols from ketones.

Experimental Protocol 3: Synthesis of 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol (III)
Reagent/ParameterQuantityMolesNotes
4-Bromo-2-acetyl-1,3-thiazole (II)20.6 g0.1
Methylmagnesium bromide (3.0 M in THF)36.7 mL0.11
Anhydrous Tetrahydrofuran (THF)300 mL-Solvent
Reaction Temperature0 °C to Room Temperature-
PurificationColumn Chromatography-Silica gel, Hexane:Ethyl Acetate gradient

Procedure:

  • Set up a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add a solution of 4-bromo-2-acetyl-1,3-thiazole (II) (20.6 g, 0.1 mol) in anhydrous THF (300 mL) to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (3.0 M in THF, 36.7 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to give 2-(4-bromo-1,3-thiazol-2-yl)propan-2-ol (III).

Part 4: Synthesis of this compound (IV)

The final step is the dehydroxylative fluorination of the tertiary alcohol. This transformation is often challenging due to the potential for elimination side reactions.[7] Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose, although it should be handled with care due to its hazardous nature.[8][9] Newer reagents like PyFluor have been developed as safer alternatives.[8] The reaction proceeds via the formation of an intermediate alkoxy-sulfurane, which then undergoes nucleophilic substitution by fluoride.

Fluorination Mechanism cluster_0 Dehydroxylative Fluorination with DAST Tertiary_Alcohol 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol Intermediate Alkoxysulfurane Intermediate Tertiary_Alcohol->Intermediate + DAST DAST DAST (Et2NSF3) Product This compound Intermediate->Product SN2-like attack by F-

Caption: Mechanism of dehydroxylative fluorination.

Experimental Protocol 4: Synthesis of this compound (IV)
Reagent/ParameterQuantityMolesNotes
2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol (III)22.2 g0.1
Diethylaminosulfur trifluoride (DAST)17.7 g (14.4 mL)0.11Caution: Handle in a fume hood
Anhydrous Dichloromethane (DCM)400 mL-Solvent
Reaction Temperature-78 °C to Room Temperature-
PurificationColumn Chromatography-Silica gel, Hexane:Ethyl Acetate gradient

Procedure:

  • Caution: DAST is toxic and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

  • In a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-bromo-1,3-thiazol-2-yl)propan-2-ol (III) (22.2 g, 0.1 mol) in anhydrous dichloromethane (400 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST (14.4 mL, 0.11 mol) dropwise to the cold solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice (200 g) and saturated sodium bicarbonate solution (200 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the final product, this compound (IV).

Characterization Data

Final product and key intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the structure of the synthesized compounds. The ¹⁹F NMR of the final product will show a characteristic signal for the tertiary fluoride.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the intermediates and the final product.

Conclusion

This application note provides a detailed and reliable synthetic route for the preparation of this compound. The described multi-step synthesis, involving a Hantzsch thiazole synthesis, regioselective bromination, Grignard reaction, and dehydroxylative fluorination, offers a practical approach for obtaining this valuable compound. The protocols and explanations provided herein are intended to guide researchers in the successful synthesis and characterization of this and similar fluorinated heterocyclic molecules, which are of significant interest in the fields of drug discovery and materials science.

References

  • Kanaka Vijayashankar Honnabandar, Siddanakatte L. Prapullachandra, Toreshettahally R. Swaroop, Kanchugarakoppal S. Rangappa, Kempegowda Mantelingu. (2025). Synthesis of 2-acylthiazoles by the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Al-Saeed, F. A., Al-Ghamdi, A. M., & El-Tohamy, S. A. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7905. [Link]

  • Usol'tseva, S. V., Andronnikova, G. P., & Shevyrin, V. A. (1990). Bromination of 2-thiazolylhydrazones. Chemistry of Heterocyclic Compounds, 26(5), 545-548. [Link]

  • Wang, Z., Yin, F., & Zhu, C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(16), 6556–6560. [Link]

  • Wikipedia contributors. (2023). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 14(2), 102. [Link]

  • Doyle, A. G., & Wolstenhulme, J. R. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Accounts of Chemical Research, 48(7), 2045-2051. [Link]

  • Ritter, T., et al. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 143(4), 1868-1875. [Link]

  • Belen'kii, L. I., & Kruchkovskaya, N. D. (1986). Course of bromination of thiazole and 2-methylthiazole. Chemistry of Heterocyclic Compounds, 22(11), 1269-1272. [Link]

  • Brain, C. T., & Paul, J. M. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7844-7851. [Link]

  • Kafarski, P., et al. (2018). Fluorination of 16a with DAST or Deoxofluor in varied reaction conditions. RSC Advances, 8(23), 12613-12624. [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Thioacetamid. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • ResearchGate. (n.d.). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. [Link]

  • Honnabandar, K. V., et al. (2021). Synthesis of 2-acylthiazoles by the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1125-1130. [Link]

  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(1), 127-132. [Link]

  • Farkas, J., & Schanzer, D. (1976). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron Letters, 17(42), 3847-3850. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]

  • Ghorab, M. M., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Bioorganic Chemistry, 114, 105073. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (n.d.). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane. [Link]

  • Rajappa, S., & Advani, B. G. (1974). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Indian Journal of Chemistry, 12, 1-3. [Link]

  • Khan, K. M., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 23(11), 2999. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Al-Mustansiriyah University. (2020). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

  • Al-Amiery, A. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews Letters, 8, 720-740. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Lookchem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • Academia.edu. (n.d.). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. [Link]

  • MDPI. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

Sources

Application Note: Strategic Synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole , a critical pharmacophore in modern medicinal chemistry (often utilized in PI3K and kinase inhibitor development).

The synthesis addresses two primary challenges:

  • Regioselective Functionalization: Discriminating between the C2 and C4 bromine atoms on the thiazole core.

  • Tertiary Fluorination: Introducing a fluorine atom onto a sterically hindered tertiary carbon while minimizing elimination side products (alkene formation).

The protocol utilizes a Lithium-Halogen Exchange strategy for regiocontrol, followed by a Deoxyfluorination using modern, safety-enhanced reagents (XtalFluor-E®) as the primary recommendation over traditional DAST.

Retrosynthetic Strategy

The synthesis relies on the inherent electronic differences within the 2,4-dibromothiazole scaffold. The C2 position is significantly more reactive toward metal-halogen exchange due to the inductive stabilization provided by the adjacent nitrogen and sulfur atoms.

Retrosynthesis Target Target Molecule This compound Inter Intermediate Alcohol 4-Bromo-2-(2-hydroxypropan-2-yl)-1,3-thiazole Target->Inter Deoxyfluorination (C-F Bond Formation) SM Starting Material 2,4-Dibromothiazole Inter->SM C2-Selective Li-Hal Exchange + Acetone Acetone Acetone (Electrophile) Inter->Acetone

Figure 1: Retrosynthetic disconnection showing the late-stage introduction of fluorine.

Experimental Protocol

Phase 1: Regioselective C2-Alkylation

Objective: Selective conversion of 2,4-dibromothiazole to the tertiary alcohol intermediate.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
2,4-Dibromothiazole 1.0Starting Material
n-Butyllithium (2.5M in hexanes) 1.1Lithiating Agent
Acetone (Anhydrous) 1.5Electrophile
THF (Anhydrous) SolventReaction Medium
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation (Critical Step): Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes.

    • Mechanistic Note: The Lithium-Halogen exchange occurs exclusively at the C2 position. The C4-Br bond is stronger and less acidic, remaining intact at -78°C.

    • Observation: The solution typically turns a yellow/orange color upon formation of the 2-lithio species.

  • Incubation: Stir at -78°C for 30 minutes.

  • Electrophile Addition: Add anhydrous acetone (1.5 eq) dropwise.

  • Quenching: Stir for 1 hour at -78°C, then allow the mixture to warm to -20°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Target Intermediate: 4-Bromo-2-(2-hydroxypropan-2-yl)-1,3-thiazole.

Phase 2: Deoxyfluorination

Objective: Conversion of the tertiary alcohol to the tertiary fluoride. Safety Advisory: Traditional DAST protocols are provided for reference, but XtalFluor-E® is recommended for higher safety and selectivity (reduced elimination to alkene).

Workflow Logic

Fluorination Alcohol Tertiary Alcohol Intermediate Activation Activated Oxy-Sulfonium Species Alcohol->Activation XtalFluor-E + Promoter Fluoride Fluoride Attack (SN1/SN2 Borderline) Activation->Fluoride C-O Bond Cleavage Side Side Product: Isopropenyl Thiazole Activation->Side -H+ (Elimination) Product Target Fluoride Fluoride->Product Nucleophilic F-

Figure 2: Mechanistic pathway of deoxyfluorination. Note the competition between substitution (Target) and elimination (Side Product).

Protocol A: Recommended (XtalFluor-E®)

Safer, crystalline reagent that does not generate free HF without a promoter.

  • Setup: In a dry polyethylene or Teflon flask (glass is acceptable for short durations if anhydrous), dissolve the Alcohol Intermediate (1.0 eq) in anhydrous

    
     (DCM).
    
  • Add Reagent: Add XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (1.2 eq).

  • Add Promoter: Cool to -78°C. Add

    
      (Triethylamine trihydrofluoride) (2.0 eq) dropwise.
    
    • Note: XtalFluor-E requires an exogenous fluoride source/promoter to effect the transformation efficiently.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Quench with 5% aqueous

    
    .
    
  • Purification: Silica gel chromatography.

Protocol B: Traditional (DAST)

Use only if XtalFluor is unavailable. High explosion risk >50°C.

  • Cooling: Dissolve Alcohol (1.0 eq) in DCM. Cool to -78°C .

  • Addition: Add DAST (Diethylaminosulfur trifluoride) (1.2 eq) dropwise.

  • Warming: Stir 1 hour at -78°C, then warm to 0°C (Do not heat to reflux).

  • Quench: Pour slowly into saturated

    
     (gas evolution will be vigorous).
    

Analytical Validation (QC)

Upon isolation, the following spectral characteristics confirm the structure:

TechniqueExpected SignalInterpretation
19F NMR

-135 to -145 ppm (Singlet or Multiplet)
Characteristic of tertiary alkyl fluoride. Absence indicates elimination (alkene).
1H NMR

1.7-1.8 ppm (Doublet,

)
Gem-dimethyl protons coupled to the fluorine atom.
1H NMR

7.2-7.5 ppm (Singlet)
Thiazole C5 proton.
LC-MS M+1 / M+3 pattern (1:1 ratio)Confirms presence of Bromine atom (Br79/Br81 isotopes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Scrambled Bromine Positions Temperature too high during lithiation.Ensure internal temp is <-70°C before adding n-BuLi.
Low Yield (Step 1) Wet solvents.Re-distill THF or use molecular sieves. n-BuLi titer must be checked.
High Elimination (Alkene) Basic conditions or high temp in Step 2.Use XtalFluor-E at lower temps. Ensure the reaction remains strictly anhydrous.
Glass Etching HF generation.[3]Use PTFE/HDPE vessels for the fluorination step.

References

  • Regioselective Lithiation of Thiazoles

    • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Bach, T. et al. Tetrahedron (2002).
  • Modern Deoxyfluorination (XtalFluor)

    • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents.[3] L'Heureux, A. et al. Journal of Organic Chemistry (2010).[3]

  • DAST Safety & Protocol

    • Diethylaminosulfur Trifluoride (DAST).[4][5][6]Encyclopedia of Reagents for Organic Synthesis.

  • General Review of Fluorination

    • Recent Advances in Nucleophilic Fluorination Reactions.[1][7] Singh, R.P.[1] & Shreeve, J.M.[1] Synthesis (2002).

Sources

Application Notes and Protocols for the Suzuki Cross-Coupling of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiazoles

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The ability to functionalize the thiazole nucleus at specific positions is therefore of paramount importance in medicinal chemistry and drug discovery for the generation of novel molecular entities with tailored therapeutic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[2][3] This application note provides a detailed guide to the Suzuki cross-coupling of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole , a key intermediate for the synthesis of novel 2,4-disubstituted thiazole derivatives.

The Substrate: this compound

The subject of this guide, this compound, presents a unique combination of electronic and steric features. The bromine atom at the 4-position serves as the electrophilic handle for the Suzuki coupling. The 2-(2-fluoropropan-2-yl) group, a tertiary alkyl substituent containing a fluorine atom, is anticipated to influence the reactivity of the thiazole ring. This electron-donating group can increase the electron density of the heteroaromatic system, which may impact the oxidative addition step of the catalytic cycle.[5] Furthermore, the steric bulk of this substituent may necessitate the use of specific catalyst systems to achieve efficient coupling.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex.[4][5] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromothiazole, forming a Pd(II) complex. This is often the rate-limiting step and can be influenced by the electron density of the heteroaryl bromide.[5]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Recommended Protocol for Suzuki Cross-Coupling

The following protocol is a representative procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

protocol_workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification reagents Combine 4-bromothiazole, boronic acid, base, and solvent in a reaction vessel. degas Degas the mixture (e.g., with argon or nitrogen). reagents->degas catalyst Add Pd catalyst and ligand. degas->catalyst heat Heat the reaction to the desired temperature. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with water or saturated NH4Cl. cool->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Figure 2: Experimental Workflow for the Suzuki Cross-Coupling Reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Considerations and Troubleshooting

Catalyst and Ligand Selection:

The choice of catalyst and ligand is crucial for a successful Suzuki coupling, especially with potentially challenging substrates.

Catalyst SystemAdvantagesConsiderations
Pd(PPh₃)₄ Commercially available, widely used.Can be sensitive to air and moisture. May not be optimal for sterically hindered substrates.
PdCl₂(dppf) Robust and effective for a broad range of substrates.[8]The dppf ligand's large bite angle can be beneficial.[8]
Buchwald Ligands (e.g., SPhos, XPhos) Highly active for coupling of heteroaryl chlorides and electron-rich bromides.[9]Often used with Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source.

For the sterically demanding 2-(2-fluoropropan-2-yl) group, a catalyst system with bulky, electron-rich phosphine ligands such as those developed by Buchwald may be advantageous to promote both oxidative addition and reductive elimination.[9]

Base and Solvent Effects:

The base not only facilitates the transmetalation step but also influences the overall reaction rate and side reactions.

BaseCommon SolventsNotes
K₂CO₃ / Na₂CO₃ Toluene, Dioxane, DMF/WaterStandard, effective for many couplings.
Cs₂CO₃ Dioxane, TolueneMore soluble and often more effective for difficult couplings.
K₃PO₄ Toluene, DioxaneA stronger base that can be beneficial for less reactive bromides.

The choice of solvent is also critical. Aprotic polar solvents like 1,4-dioxane and toluene are commonly used. The addition of water can sometimes accelerate the reaction, but it can also lead to protodeboronation of the boronic acid, a common side reaction.[10]

Troubleshooting Common Issues:

  • Low Conversion:

    • Inactive Catalyst: Ensure the catalyst is not degraded. Use of pre-catalysts can be beneficial.

    • Inefficient Oxidative Addition: The electron-rich nature of the thiazole may slow this step. Consider a more electron-rich ligand or a higher reaction temperature.

    • Protodeboronation of Boronic Acid: Use anhydrous conditions or a milder base like KF.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the temperature or using a different catalyst may help.

    • Dehalogenation of the Starting Material: This can be a competing pathway. Optimizing the base and solvent system can minimize this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the 4-position of 2-substituted thiazoles like this compound. Careful consideration of the catalyst system, base, and solvent is essential to overcome the potential challenges posed by the electronic and steric nature of the substrate. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this versatile reaction in the synthesis of novel thiazole derivatives for drug discovery and development.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7247-7304. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters, 11(2), 353–356. [Link]

  • Thomas, S. A., & Denmark, S. E. (2016). The Suzuki-Miyaura Cross-Coupling Reaction. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-134). John Wiley & Sons, Ltd.
  • Organ, M. G., et al. (2016). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]

  • Singh, Y., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • D’Amico, G., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 11(17), 3882–3885. [Link]

  • Request PDF. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. [Link]

  • de Vries, J. G. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45(18), 4946-4973. [Link]

  • Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Current Organic Chemistry, 20(24), 2549-2569.
  • Schilf, W., & Iwan, A. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A), 19-32. [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2236–2257. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Zhang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(6), 633-636. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

  • Al-Said, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European journal of medicinal chemistry, 141, 463–474. [Link]

  • Hussain, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Request PDF. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • The Organic Chemist. (2020, July 11). Suzuki Coupling. YouTube. [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC advances, 11(12), 6825–6834. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Da C., et al. (2015). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & medicinal chemistry letters, 25(22), 5192–5196. [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(19), 7434–7448. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Applications of fluorinated thiazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Fluorinated Thiazole Derivatives in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, present in drugs ranging from dasatinib (oncology) to ritonavir (antiviral).[1] However, the metabolic susceptibility of the thiazole ring—specifically at the C4 and C5 positions—often limits its pharmacokinetic (PK) profile.[1] This guide details the strategic application of fluorinated thiazole derivatives , specifically 4-(trifluoromethyl)thiazole , to overcome these liabilities. We provide a validated protocol for the synthesis of this scaffold via the Hantzsch condensation and a downstream workflow for assessing its metabolic stability, demonstrating how the "fluorine effect" modulates lipophilicity (


) and blocks cytochrome P450-mediated oxidation.

Strategic Design: The Fluorine Effect on Thiazoles

In lead optimization, replacing a phenyl ring with a thiazole (bioisostere) often improves solubility but may introduce metabolic "soft spots."[1] The incorporation of a trifluoromethyl (


) group at the C4 position of the thiazole ring serves three critical functions:
  • Metabolic Blocking: The C-F bond strength (

    
    ) renders the C4 position inert to oxidative metabolism, preventing the formation of reactive metabolites (e.g., sulfoxides or ring-opened products).[1]
    
  • Lipophilicity Modulation: The

    
     group significantly increases lipophilicity compared to a methyl group or hydrogen, often improving membrane permeability (P
    
    
    
    ) and blood-brain barrier (BBB) penetration.
  • Electronic Tuning: The strong electron-withdrawing nature of

    
     lowers the pKa of the thiazole nitrogen, reducing non-specific protein binding and altering the hydrogen-bond acceptor capability.
    
Comparative Physicochemical Profile
Property4-H Thiazole4-Methyl Thiazole4-Trifluoromethyl Thiazole Impact
Hammett

0.00-0.170.54 Strong electron withdrawal deactivates ring e- density.
Metabolic Stability Low (C4/C5 oxidation)Moderate (Benzylic oxidation risk)High Blocks CYP450 oxidation at C4.[1]
Lipophilicity (

)
0.000.560.88 Enhanced membrane permeability.[1]
Bioisosterism Pyridine2-Methylpyridine3-Chloropyridine Steric bulk similar to isopropyl/chloro.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-2-Aminothiazole Scaffolds

Objective: Synthesize the core pharmacophore 4-(trifluoromethyl)thiazol-2-amine using a modified Hantzsch condensation. This scaffold is the precursor for diverse kinase inhibitors and anti-infectives.

Reagents:

  • Precursor A: Thiourea (or substituted thioamide for N-alkylated derivatives).

  • Precursor B: 3-Bromo-1,1,1-trifluoroacetone (highly reactive

    
    -haloketone).
    
  • Solvent: Ethanol (absolute).[1][2]

  • Base: Sodium bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ).[1]
Step-by-Step Procedure
  • Preparation of Electrophile Solution:

    • In a fume hood, dissolve 3-bromo-1,1,1-trifluoroacetone (10 mmol,

      
      ) in 
      
      
      
      of absolute ethanol. Caution: This reagent is a lachrymator; use proper PPE.
  • Condensation Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (10 mmol,

      
      ) in 
      
      
      
      of absolute ethanol.
    • Add the electrophile solution dropwise to the thiourea solution at room temperature over 15 minutes.

    • Observation: The reaction is exothermic. A color change (often to yellow/orange) indicates imine formation.[1]

  • Cyclization & Reflux:

    • Heat the reaction mixture to reflux (

      
      ) for 3–4 hours.
      
    • Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting thiourea (polar, low

      
      ) should disappear, and a less polar product spot should appear.[1]
      
  • Workup & Neutralization:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to

      
      .
      
    • Pour the residue into

      
       of ice-water.
      
    • Neutralize with saturated aqueous

      
       until pH 
      
      
      
      . The free base 4-(trifluoromethyl)thiazol-2-amine will precipitate as a solid.
  • Purification:

    • Filter the precipitate and wash with cold water (

      
      ).[1]
      
    • Recrystallize from Ethanol/Water (1:[1]1) or purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexanes) if high purity (

      
      ) is required for biological assays.[1]
      

Yield Expectation: 75–90% Characterization:

  • 
     NMR:  Singlet at 
    
    
    
    (characteristic of
    
    
    ).
  • 
     NMR:  Singlet at 
    
    
    
    (C5-proton of thiazole).[1]

Protocol: In Vitro Metabolic Stability Assessment

Objective: Quantify the metabolic stability improvement of the fluorinated analog versus the non-fluorinated parent using a Liver Microsome Stability Assay.

Materials:

  • Pooled Human Liver Microsomes (HLM) (

    
     protein concentration).[1]
    
  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds: 4-methylthiazole derivative (Control) vs. 4-trifluoromethylthiazole derivative (Test).[1]

  • Internal Standard: Tolbutamide or Propranolol.

Workflow
  • Incubation Preparation:

    • Prepare a

      
       solution of the test compound in phosphate buffer (
      
      
      
      , pH 7.4) containing
      
      
      microsomal protein.[1]
    • Pre-incubate at

      
       for 5 minutes.
      
  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate metabolism.

    • Negative Control:[1] Perform a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • Aliquot

      
       samples at time points: 
      
      
      
      minutes.
    • Immediately quench each sample into

      
       of ice-cold Acetonitrile containing the Internal Standard.
      
  • Analysis:

    • Centrifuge samples (

      
      , 20 min) to pellet proteins.
      
    • Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Calculate intrinsic clearance (

      
      ):
      
      
      
      
      [1]

Success Criteria: The 4-trifluoromethyl analog should exhibit a


 increase in half-life (

) compared to the 4-methyl analog due to the blocking of C4-oxidation.

Visualization: Synthetic Workflow & SAR Logic

Figure 1: Hantzsch Synthesis of Fluorinated Thiazoles

This diagram illustrates the reaction pathway described in Protocol 2.

G Start Thiourea / Thioamide (Nucleophile) Inter Intermediate (S-alkylation) Start->Inter + Reagent EtOH, RT Reagent 3-Bromo-1,1,1- trifluoroacetone (Electrophile) Reagent->Inter Cyclization Cyclization (Dehydration - H2O) Inter->Cyclization Reflux 78°C Product 4-(Trifluoromethyl) thiazol-2-amine Cyclization->Product NaHCO3 Neutralization

Caption: Step-wise Hantzsch condensation mechanism for generating the metabolically stable 4-trifluoromethylthiazole scaffold.

Figure 2: SAR Decision Tree for Thiazole Fluorination

This logic flow guides the medicinal chemist on when to deploy this specific scaffold.

SAR Problem Lead Compound Issue: Metabolic Instability or Low Potency CheckRing Is the liability on an Aromatic/Heteroaromatic ring? Problem->CheckRing IsThiazole Is it a Thiazole or can it be a Thiazole? CheckRing->IsThiazole Yes MetabSpot Identify Metabolic Soft Spot: Is C4/C5 susceptible to oxidation? IsThiazole->MetabSpot Yes Solution1 Strategy A: Introduce -CH3 at C4 MetabSpot->Solution1 Try Methyl First Solution2 Strategy B (Fluorine Switch): Introduce -CF3 at C4 MetabSpot->Solution2 Direct Design CheckLogP Does -CH3 solve it? (Check microsomal stability) Solution1->CheckLogP CheckLogP->Solution2 No (Still Unstable) Benefit Result: 1. Blocks CYP oxidation 2. Increases Lipophilicity 3. Modulates pKa Solution2->Benefit

Caption: Decision matrix for implementing the "Fluorine Scan" on thiazole scaffolds during Lead Optimization.

References

  • Hantzsch Thiazole Synthesis & Modifications

    • Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
    • Source: ACS Omega, 2023.[1]

    • URL:[Link][1]

  • Metabolic Stability of Fluorinated Motifs

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry, 2016.[1]

    • URL:[Link][1]

  • Biological Applications (Anticancer/Antitubercular)

    • Title: Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
    • Source: NIH / PubMed Central, 2016.[1]

    • URL:[Link][1]

  • FDA Approved Drugs & Fluorine

    • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[3]

    • Source: Molecules (MDPI), 2022.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

"4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up & Process Safety Guide[1]

Executive Summary

This guide addresses the specific scale-up challenges for 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole . This molecule presents a "perfect storm" of synthetic difficulties: a sensitive heterocyclic ring, a requirement for specific regiochemistry (C4-Br), and the installation of a fluorine atom on a tertiary carbon (gem-dimethyl group).

Our technical support analysis indicates that the primary failure modes during scale-up are:

  • Regiochemical Scrambling: Inability to selectively install the bromine at C4 using direct bromination.

  • Elimination vs. Fluorination: High levels of alkene impurity (isopropenyl thiazole) during the deoxyfluorination of the tertiary alcohol precursor.

  • Thermal Runaway: Safety risks associated with scaling fluorinating reagents (DAST/Deoxo-Fluor).[1]

Module 1: Synthetic Route Selection & Regiochemistry

User Query: "I am trying to brominate 2-(2-fluoropropan-2-yl)thiazole directly, but I am getting the C5-bromo isomer or a mixture. How do I force bromination at C4?"

Technical Response: You cannot force direct electrophilic bromination (using NBS or Br2) to occur selectively at the C4 position of a 1,3-thiazole. The C5 position is electronically enriched and kinetically favored for electrophilic aromatic substitution (SEAr).

The Solution: The "Reverse" Lithiation Strategy To obtain the C4-bromo substituent cleanly on scale, you must start with the bromine already in place or use site-selective metallation. We recommend the Lithium-Halogen Exchange route starting from commercially available 2,4-dibromothiazole .

Protocol Logic:

  • Substrate: 2,4-Dibromothiazole.

  • Reagent: n-Butyllithium (n-BuLi).

  • Selectivity: The C2-Br bond is significantly more labile (acidic/reactive) toward halogen-metal exchange than the C4-Br bond due to the inductive effect of the adjacent nitrogen and sulfur atoms.

  • Electrophile: Acetone (to install the hydroxy-isopropyl group).

Step-by-Step Protocol (Scale: 100g basis)
  • Setup: Reactor A (Cryogenic, -78°C). Inert atmosphere (N2/Ar) is critical.

  • Dissolution: Dissolve 2,4-dibromothiazole (1.0 equiv) in anhydrous THF (10 V). Cool to -78°C.[2]

  • Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise. Critical: Maintain internal temp < -70°C.

    • Wait Time: Stir for 30 mins. The species generated is 4-bromo-2-lithiothiazole .

  • Quench: Add anhydrous Acetone (1.2 equiv) slowly.

  • Workup: Quench with sat. NH4Cl. Isolate 4-bromo-2-(2-hydroxypropan-2-yl)thiazole .

Visualization of Regioselectivity:

ThiazoleRoute start 2,4-Dibromothiazole nBuLi n-BuLi (-78°C, THF) start->nBuLi inter 2-Lithio-4-bromothiazole (Stable Intermediate) nBuLi->inter Selective C2 Exchange acetone Acetone Quench inter->acetone alcohol Tertiary Alcohol Precursor acetone->alcohol Target Precursor direct Direct Bromination of Thiazole Core wrong C5-Bromo Product (Undesired) direct->wrong Electrophilic Attack

Caption: The lithiation route ensures C4-Br retention, whereas direct bromination fails due to C5 preference.

Module 2: The Fluorination Bottleneck (Deoxyfluorination)

User Query: "My conversion is good, but I have 30% of an alkene impurity (isopropenyl thiazole) that co-elutes with my product. How do I stop the elimination?"

Technical Response: This is the most common failure mode. You are fluorinating a tertiary alcohol on a pi-electron-rich ring. The reaction proceeds via a carbocation-like transition state. The tertiary carbocation is stable, but the basicity of the fluoride source (or amine byproducts) promotes proton abstraction from the methyl groups, leading to elimination (alkene formation).

Troubleshooting the Reagents
ReagentScale-Up SuitabilityRisk ProfileElimination RiskRecommendation
DAST LowExplosive >90°C. Generates HF.HighAvoid on >50g scale without flow chemistry.
Deoxo-Fluor MediumBetter thermal stability than DAST.[1][2]HighUse if temp control is strict (<0°C).
XtalFluor-E High Crystalline salt. No free HF generation.Lowest Recommended. Requires promoter (DBU/HF-complex).
PyFluor HighStable solid.LowGood alternative, but slower kinetics.
Optimized Protocol: Mitigating Elimination

To minimize the alkene, you must suppress the basicity of the medium and avoid "naked" fluoride ions acting as bases.

  • Reagent Switch: Use XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) instead of DAST.

  • Promoter: Use Et3N·3HF (TREAT-HF) as the promoter. It provides a buffered source of fluoride that is nucleophilic but less basic than DBU.

  • Temperature: Do NOT warm to room temperature immediately. Keep at -78°C to -20°C for as long as possible.

  • Scavenger: Add dry K2CO3 (solid) to the reaction mixture after completion but before aqueous quench to neutralize HF immediately.

The "Elimination" Pathway Diagram:

Fluorination alcohol Tertiary Alcohol (Substrate) activated Activated Intermediate (OSF2NEt2) alcohol->activated XtalFluor-E / DAST cation Tertiary Carbocation (Transition State) activated->cation - Leaving Group product Target Fluoride (4-Br-2-(2-F-iPr)-thiazole) cation->product Desired Path alkene Alkene Impurity (Isopropenyl thiazole) cation->alkene Side Reaction (Elimination) path_sub Nucleophilic Attack (F-) path_elim Proton Abstraction (Base)

Caption: Competition between substitution (green) and elimination (red) depends on temp and basicity.

Module 3: Safety & Purification (FAQ)

Q: Can I distill the product to separate the alkene? A: Proceed with extreme caution.

  • Volatility: Both the target fluoride and the alkene impurity are likely volatile oils or low-melting solids. Their boiling points will be very close (often within 5-10°C), making fractional distillation difficult.

  • Stability: Thiazoles with tertiary fluorides can undergo dehydrofluorination (loss of HF) upon heating, regenerating the alkene you are trying to remove.

  • Recommendation: Use Flash Chromatography on silica gel buffered with 1% Triethylamine (to prevent acid-catalyzed elimination on the silica) or Reverse Phase (C18) MPLC .

Q: I must use DAST because of cost. How do I handle the exotherm on a 200g scale? A: Do not use a batch reactor.

  • Risk: DAST decomposition is autocatalytic. A 200g batch exotherm can rupture the vessel.

  • Solution: Use Continuous Flow Chemistry .

    • Pump A: Substrate in DCM.

    • Pump B: DAST in DCM.[2]

    • Mixer: T-mixer or microreactor chip (-20°C).

    • Residence time: 5-10 minutes.

    • Quench: Flow directly into a sat. NaHCO3 stream.[2]

    • Reference: See Baxendale et al. on flow fluorination [2].

References
  • Thiazole Lithiation Regioselectivity

    • Title: Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids.[3]

    • Source:J. Chem. Soc., Perkin Trans. 1, 1988.
    • URL:[Link][4][5][6]

    • Note: Confirms C2 lithi
  • Flow Chemistry for DAST (Safety)

    • Title: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.[5]

    • Source:Synlett, 2008.

  • XtalFluor Reagents (Elimination Control)

    • Title: XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[1]

    • Source:J. Org.[7][8] Chem., 2010.

    • URL:[Link]

  • General Thiazole Synthesis (Hantzsch)

    • Title: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[8]

    • Source:J. Org.[7][8] Chem., 2017.[8]

    • URL:[Link]

    • Note: Discusses the difficulty of obtaining specific bromothiazole isomers.

Sources

Validation & Comparative

A Comparative Guide to Strategic Fluorination: 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole vs. its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison between 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole and its direct non-fluorinated counterpart, 4-bromo-2-(tert-butyl)-1,3-thiazole. While direct experimental data for the specific fluorinated molecule is not extensively published, this analysis is built upon well-established principles of medicinal chemistry and extensive data from analogous structures. We will explore the profound impact of replacing a tert-butyl group with its fluorinated bioisostere, the 2-fluoropropan-2-yl group, on a 4-bromothiazole scaffold. This substitution is a key strategy in drug discovery for overcoming pharmacokinetic challenges.[1][2]

The strategic incorporation of fluorine is a cornerstone of modern drug design, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[3] This is not a coincidence but a deliberate tactic to enhance metabolic stability, modulate physicochemical properties like lipophilicity and basicity, and improve target binding affinity.[3][4][5] This guide will dissect these effects through a comparative lens, providing both theoretical grounding and the practical experimental workflows necessary to validate these principles in a research setting.

Comparative Physicochemical Properties: The Foundational Impact of Fluorination

The introduction of the highly electronegative fluorine atom in place of hydrogen dramatically alters the electronic and steric profile of the tert-butyl group, leading to predictable shifts in key physicochemical parameters that govern a molecule's behavior in biological systems.

The primary non-fluorinated analogue for comparison is 4-bromo-2-(tert-butyl)-1,3-thiazole. The tert-butyl group is a bulky, lipophilic moiety often used in medicinal chemistry.[6] However, its utility can be limited by its susceptibility to metabolic oxidation.[2] The 2-fluoropropan-2-yl group serves as a bioisosteric replacement, aiming to preserve steric bulk while introducing beneficial electronic and metabolic properties.[1][7]

Table 1: Predicted Physicochemical Properties of Fluorinated vs. Non-Fluorinated Analogues

Property4-bromo-2-(tert-butyl)-1,3-thiazole (Analogue A)This compound (Analogue F)Rationale for Predicted Change
Molecular Weight ~236.1 g/mol ~254.1 g/mol Addition of a fluorine atom in place of a hydrogen atom.
Calculated LogP LowerHigherThe 2-fluoropropan-2-yl group, with its CF₃-like character, is significantly more lipophilic than a tert-butyl group, which generally increases the partition coefficient.[8][9]
pKa (of conjugate acid) HigherLowerThe strong electron-withdrawing inductive effect of fluorine atoms decreases electron density on the thiazole ring, reducing the basicity of the nitrogen atom. This results in a lower pKa for the protonated form.[5][8][10]
Aqueous Solubility HigherLowerThe predicted increase in lipophilicity (LogP) and potential decrease in basicity (pKa) would likely lead to reduced solubility in aqueous media at physiological pH.[10]
Metabolic Stability LowerHigherThe C-H bonds on the tert-butyl methyl groups are susceptible to CYP450-mediated oxidation. The strong C-F bond in the fluorinated analogue blocks this metabolic "soft spot".[5][11][12]

The Critical Role of Fluorination in Enhancing Metabolic Stability

A primary driver for replacing a tert-butyl group with a fluorinated analogue is to improve metabolic stability.[3][5] The methyl groups of a tert-butyl substituent are common sites of Phase I metabolism, specifically hydroxylation by cytochrome P450 (CYP) enzymes. This metabolic pathway often leads to rapid clearance of the compound from the body, reducing its bioavailability and therapeutic efficacy.[2]

The substitution of hydrogen with fluorine at this metabolic "soft spot" effectively blocks this oxidative pathway. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~416 kJ/mol), making it much more resistant to enzymatic cleavage by CYPs.[12] This strategic fluorination can dramatically increase the compound's half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[11][13]

Caption: Metabolic fate of non-fluorinated vs. fluorinated analogues.

Impact on Membrane Permeability

Passive diffusion across biological membranes, a critical step for drug absorption, is strongly influenced by a molecule's lipophilicity.[14][15] The predicted increase in LogP for the fluorinated analogue suggests it would exhibit higher passive permeability compared to its non-fluorinated counterpart. This can be advantageous for oral absorption or penetration of the blood-brain barrier.

However, it is crucial to note that excessive lipophilicity can be detrimental, potentially leading to poor aqueous solubility, increased non-specific binding, and susceptibility to efflux transporters.[4] The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput screen to assess this property in isolation from active transport mechanisms.[14][16]

PAMPA_Concept cluster_workflow PAMPA Workflow Donor Donor Well (Compound in buffer, pH 7.4) Membrane Artificial Membrane (Phospholipid in organic solvent) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (Buffer) Membrane->Acceptor Analysis Quantify Compound (LC-MS/MS) Acceptor->Analysis Microsomal_Stability_Workflow Start Prepare Microsome/Compound Mix PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Add NADPH to Start Reaction (T=0) PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench with Acetonitrile + IS Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

This non-cell-based assay measures a compound's ability to diffuse through a lipid-coated artificial membrane, providing a measure of its passive permeability. [17] Objective: To compare the passive permeability of Analogue A and Analogue F.

Materials:

  • 96-well PAMPA filter plate (Donor plate) and Acceptor plate [17]* Phospholipid solution (e.g., Lecithin in dodecane) [18]* Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • UV/Vis plate reader or LC-MS/MS system

Protocol:

  • Membrane Coating: Carefully coat the membrane of each well in the Donor filter plate with the phospholipid solution and allow the solvent to evaporate. [15]2. Prepare Acceptor Plate: Fill the wells of the Acceptor plate with PBS (pH 7.4). [15]3. Prepare Donor Plate: Prepare the test compound solutions in PBS (e.g., at 200 µM, with a final DMSO concentration <1%). Add these solutions to the coated Donor plate wells.

  • Assemble Sandwich: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich" where the lipid membrane separates the two compartments. [15]5. Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours). [14][18]6. Disassemble and Measure: After incubation, separate the plates. Determine the concentration of the compound in both the Donor and Acceptor wells using a suitable analytical method (UV/Vis spectroscopy or LC-MS/MS). [15]7. Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) using the concentrations from the donor and acceptor wells and the incubation parameters.

C. LogP and pKa Determination

These fundamental properties can be determined using straightforward, low-sample-consumption methods. [19] LogP (Shake Flask Method):

  • Prepare a solution of the test compound in a biphasic system of n-octanol and water (or PBS pH 7.4 for LogD). [19]2. Ensure both phases are pre-saturated with each other.

  • Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Centrifuge to separate the layers cleanly.

  • Determine the concentration of the compound in each phase by HPLC. [19]6. LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa (UV-Metric Titration):

  • This method is suitable for compounds with a chromophore.

  • A small amount of the compound is dissolved in a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0). [19]3. The UV-Vis absorbance spectrum is measured for the compound at each pH.

  • The pKa is the pH at which the absorbance changes most significantly, corresponding to the equilibrium between the ionized and neutral forms of the molecule. This can be determined by plotting absorbance vs. pH. [19]

Conclusion and Strategic Outlook

The bioisosteric replacement of a tert-butyl group with a 2-fluoropropan-2-yl group on the 4-bromothiazole scaffold represents a classic lead optimization strategy. The resulting fluorinated analogue is predicted to exhibit significantly enhanced metabolic stability due to the blockage of CYP-mediated oxidation. This improvement, however, comes with a trade-off: an expected increase in lipophilicity and a decrease in the basicity of the thiazole core, which may negatively impact aqueous solubility.

These predicted changes underscore the context-dependent nature of fluorine's effects in drug design. [4]While the fluorinated analogue holds promise for improved in vivo half-life, its altered physicochemical profile must be carefully balanced to maintain an overall favorable ADME profile. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to empirically test these hypotheses, enabling data-driven decisions in the drug discovery and development process.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Creative Bioarray.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Creative Biolabs.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Full article.
  • Trombley, T. G., & Altman, R. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information.
  • Bharate, S. S., & Ram, V. J. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. National Center for Biotechnology Information.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector | Bentham Science Publishers. (2009, March 1). Bentham Science.
  • Mykhailiuk, P. K. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. Wiley Online Library.
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Cambridge MedChem Consulting.
  • Maehr, H. (n.d.). The Importance of Fluorine in the Life Science Industry - CHIMIA. CHIMIA.
  • Protocol Note - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Metabolic Stability Assays - Merck Millipore. (n.d.). Merck Millipore.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (n.d.). National Center for Biotechnology Information.
  • Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray.
  • Bioisosteric Replacements - Chemspace. (n.d.). Chemspace.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). BioAssay Systems.
  • Mtewa, A. G., Ngwira, K., Lampiao, F., Weisheit, A., Tolo, C. U., et al. (2025, August 6). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development.
  • Bach, T., & Hehn, J. P. (2002, August 9). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - PubMed. National Center for Biotechnology Information.
  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Domainex.
  • Ahunovych, V., Klipkov, A. A., Bugera, M., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. ACS Publications.
  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.). Charnwood Discovery.
  • Mykhailiuk, P. K. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. National Center for Biotechnology Information.
  • gem-Difluorinated Amines for Drug Design - Enamine. (n.d.). Enamine.
  • Ahunovych, V., Klipkov, A. A., Bugera, M., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Evotec.
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. (2024, February 16). Princeton University.
  • pKa & LogP Analysis Services - The Solubility Company. (n.d.). The Solubility Company.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • LogP/LogD/pKa Analysis - Technology Networks. (n.d.). Technology Networks.
  • 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem. (n.d.). PubChem.
  • Bach, T., & Hehn, J. P. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - ResearchGate. ResearchGate.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2). Beilstein Journal of Organic Chemistry.
  • Uzelac, E. J., & Rasmussen, S. C. (2017, May 16). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry - ACS Publications - ACS.org. ACS Publications.
  • Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. (n.d.). ResearchGate.
  • 4-Bromothiazole | 34259-99-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement.... - ResearchGate. (n.d.). ResearchGate.
  • Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015, March 15). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed. National Center for Biotechnology Information.
  • View of SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). Journal of Pharmaceutical Negative Results.
  • Physicochemical property profile of thiazole derivatives, calculated by... - ResearchGate. (n.d.). ResearchGate.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). ChemRxiv.
  • Butyl group - Wikipedia. (n.d.). Wikipedia.
  • Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery. (n.d.). Hypha Discovery.
  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values - ChemRxiv. (n.d.). ChemRxiv.
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC. (n.d.). National Center for Biotechnology Information.

Sources

A Technical Guide to Predicting and Controlling Regioselectivity in Reactions of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The ability to selectively functionalize the thiazole ring is paramount for the development of novel therapeutics. This guide provides a comprehensive analysis of the predicted regioselectivity of common organic reactions involving 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole , a promising but under-explored building block. As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a predictive framework grounded in the fundamental principles of thiazole chemistry, enabling researchers to make informed decisions in their synthetic endeavors.

The 2-(2-fluoropropan-2-yl) substituent, with its unique electronic and steric properties, presents both challenges and opportunities for regioselective transformations. This guide will dissect these effects and compare the likely outcomes of various reactions at the C4 and C5 positions, offering a rationale for experimental design.

The Influence of the 2-(2-fluoropropan-2-yl) Group: An Analysis of Steric and Electronic Effects

The 2-(2-fluoropropan-2-yl) group is characterized by significant steric bulk and a strong electron-withdrawing effect due to the fluorine atom and the quaternary carbon. These properties are expected to profoundly influence the reactivity of the thiazole ring.

  • Steric Hindrance: The bulky nature of the 2-(2-fluoropropan-2-yl) group will sterically hinder the C2 and, to a lesser extent, the N3 and C4 positions. This will likely disfavor reactions that require approach of a bulky reagent or catalyst to these positions.[3]

  • Electronic Effects: The fluorine atom imparts a strong inductive electron-withdrawing effect, which will decrease the electron density of the entire thiazole ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. This deactivation will be most pronounced at the adjacent C2 position.

Navigating Regioselectivity: A Comparative Analysis of Key Reaction Classes

The interplay of steric and electronic factors will dictate the regiochemical outcome of reactions on this compound. Below, we compare the predicted selectivity for several key reaction classes.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[4] For 4-bromo-2-substituted thiazoles, the primary site of reaction is the C-Br bond at the 4-position.

Predicted Outcome: Cross-coupling reactions such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira are expected to proceed selectively at the C4 position . The C-Br bond is the most reactive site for oxidative addition to the palladium(0) catalyst.[5][6] The bulky 2-(2-fluoropropan-2-yl) group may influence the reaction rate but is unlikely to change the site of reaction.

Comparison with Alternatives: In 2,4-dibromothiazole, cross-coupling occurs preferentially at the more electron-deficient C2 position.[6] The presence of the 2-(2-fluoropropan-2-yl) group in our target molecule directs the reactivity exclusively to the C4 position, offering a distinct advantage for targeted synthesis.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReagentsPredicted Major ProductRationale
Suzuki-MiyauraR-B(OH)₂, Pd catalyst, base4-R-2-(2-fluoropropan-2-yl)-1,3-thiazoleSelective oxidative addition at the C4-Br bond.
StilleR-Sn(Alkyl)₃, Pd catalyst4-R-2-(2-fluoropropan-2-yl)-1,3-thiazoleSelective oxidative addition at the C4-Br bond.
Buchwald-HartwigR₂NH, Pd catalyst, base4-(R₂N)-2-(2-fluoropropan-2-yl)-1,3-thiazoleSelective C-N bond formation at the C4 position.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a 4-bromothiazole derivative is provided below. Optimization for specific substrates is recommended.

  • Materials: this compound, Arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), 2M K₂CO₃ solution, Dimethoxyethane (DME).

  • Procedure:

    • To a reaction vessel, add this compound (1 eq.) and the arylboronic acid (1.1 eq.).

    • Add dimethoxyethane, followed by the 2M K₂CO₃ solution.

    • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq.) under a positive pressure of inert gas.

    • Heat the reaction mixture at 80-90 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[9]

Diagram 1: Suzuki-Miyaura Coupling of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiazole This compound Product 4-R-2-(2-fluoropropan-2-yl)-1,3-thiazole Thiazole->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent DME, H₂O Solvent->Product

Caption: Predicted outcome of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the thiazole ring and the 2-(2-fluoropropan-2-yl) group should facilitate nucleophilic aromatic substitution.[10] However, direct SNAr on the C4-Br bond is generally difficult without strong activation.

Predicted Outcome: Direct SNAr at the C4 position is expected to be challenging. The C5 position, while not brominated, is activated by the adjacent sulfur and nitrogen atoms and the electron-withdrawing group at C2. Lithiation followed by reaction with an electrophile (a form of nucleophilic substitution) is a more likely pathway for functionalization at C5.

Comparison with Alternatives: In thiazoles with strong electron-withdrawing groups at C5, nucleophilic substitution of a C4-halide can be more facile. The absence of such a group in our target molecule makes direct SNAr at C4 less probable.

Metal-Halogen Exchange

Metal-halogen exchange, typically with organolithium reagents, is a common method for generating nucleophilic aryl species.[11]

Predicted Outcome: Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is predicted to result in deprotonation at the C5 position , forming a 5-lithiated species. This is due to the acidity of the C5-H, which is enhanced by the adjacent sulfur atom and the electron-withdrawing group at C2.[12] Subsequent quenching with an electrophile would yield a 5-substituted product. Using a reagent like t-butyllithium could potentially lead to a mixture of C5-lithiation and bromine-lithium exchange at C4.[12]

Comparison with Alternatives: For 2-bromothiazole, lithiation with LDA occurs at the C5 position.[13] The presence of the bulky and electron-withdrawing 2-(2-fluoropropan-2-yl) group is expected to further favor C5 deprotonation over reaction at other sites.

Experimental Protocol: Lithiation and Electrophilic Quench

This protocol describes a general procedure for the lithiation of a bromothiazole at the C5 position. Extreme caution should be exercised when working with pyrophoric organolithium reagents. [14]

  • Materials: this compound, Anhydrous THF, Lithium diisopropylamide (LDA) solution (1.1 eq.), Electrophile (1.2 eq.).

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add the electrophile dropwise and continue stirring at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Diagram 2: Metal-Halogen Exchange and Electrophilic Quench

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Thiazole This compound Lithiated 5-Lithio-4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole Thiazole->Lithiated Deprotonation at C5 Base LDA Base->Lithiated Electrophile E⁺ Product 5-E-4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole Electrophile->Product Lithiated->Product Electrophilic Quench

Caption: Predicted pathway for C5-functionalization via lithiation.

Electrophilic Aromatic Substitution

The thiazole ring is generally electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[15] The presence of the strongly electron-withdrawing 2-(2-fluoropropan-2-yl) group will further deactivate the ring.

Predicted Outcome: Electrophilic substitution on this compound is expected to be very difficult and require harsh reaction conditions. If a reaction were to occur, the C5 position is the most likely site of attack, as it is the most electron-rich position on the deactivated ring. However, yields are predicted to be low, and side reactions are likely.

Comparison with Alternatives: Thiazoles with electron-donating substituents undergo electrophilic substitution more readily, typically at the C5 position. The deactivating nature of the 2-(2-fluoropropan-2-yl) group makes our target molecule a poor substrate for this class of reactions.

Alternative Thiazole Building Blocks: A Comparative Overview

For applications where different substitution patterns are desired, a variety of other thiazole-based building blocks are commercially available.

Table 2: Comparison of Thiazole Building Blocks

CompoundKey Reactive SitesPotential Applications
This compound C4 (Cross-coupling), C5 (Deprotonation)Introduction of diverse substituents at C4, selective functionalization at C5.
2,4-DibromothiazoleC2 > C4 (Cross-coupling)Stepwise, regioselective introduction of two different groups at C2 and C4.[6]
2-Amino-4-bromothiazoleC4 (Cross-coupling), Amino group (derivatization)Synthesis of libraries with variation at C4 and the amino group.
4-Bromothiazole-2-carbaldehydeC4 (Cross-coupling), Aldehyde (derivatization)Orthogonal functionalization at two distinct sites.

Conclusion

This guide provides a predictive framework for understanding and controlling the regioselectivity of reactions involving This compound . The interplay of the steric bulk and strong electron-withdrawing nature of the 2-(2-fluoropropan-2-yl) group is key to anticipating the reaction outcomes.

  • For C4-functionalization, palladium-catalyzed cross-coupling reactions are the methods of choice.

  • For C5-functionalization, deprotonation with a strong, non-nucleophilic base followed by electrophilic quench is the most promising strategy.

  • Electrophilic substitution is predicted to be challenging and low-yielding.

By understanding these fundamental principles, researchers can design more efficient and predictable synthetic routes towards novel thiazole-containing molecules, accelerating the pace of drug discovery and development. The protocols and comparative data presented herein are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC - NIH. (n.d.).
  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2024). ChemRxiv.
  • Synthesis of Some Novel 2,4-Disubstituted Thiazoles as Possible Antimicrobial Agents. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements, 183(5), 1348-1367.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry.
  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Advances, 14(30), 21634-21644.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. (2025). BenchChem.
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). (n.d.). Growing Science.
  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (n.d.). The Royal Society of Chemistry.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). (n.d.). reposiTUm.
  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. (2009). PubMed.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025). BenchChem.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 14, 2026, from [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. (2005). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-portal.org. Retrieved February 14, 2026, from [Link]

  • Chemistry of the thiazoles. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI. Retrieved February 14, 2026, from [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). PMC. Retrieved February 14, 2026, from [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. (2017). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). PubMed. Retrieved February 14, 2026, from [Link]

  • Metal-catalysed halogen exchange reactions of aryl halides. (2008). The Sheppard Group. Retrieved February 14, 2026, from [Link]

  • Metal–halogen exchange. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. (2023). PMC. Retrieved February 14, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Stack Exchange. Retrieved February 14, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved February 14, 2026, from [Link]

  • N-Propargylamines: versatile building blocks in the construction of thiazole cores. (2017). Beilstein Journal of Organic Chemistry, 13, 617-639. Retrieved February 14, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Purity Assessment of Synthesized "4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole" by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

The accurate purity assessment of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole presents unique chromatographic challenges due to the simultaneous presence of basic nitrogen (thiazole ring), a labile halogen (bromine), and a fluorinated alkyl group.

Standard C18 reversed-phase methods often fail to resolve critical "des-bromo" impurities or hydrolysis byproducts (alcohol analogs) due to insufficient selectivity mechanisms. This guide objectively compares the performance of Pentafluorophenyl (PFP) stationary phases against traditional C18 and qNMR validation.

Key Finding: The Core-Shell PFP phase provides superior resolution (


) for halogenated impurities compared to C18 (

), driven by specific

-

and dipole-dipole interactions. However, HPLC-UV consistently overestimates purity by 1-3% compared to qNMR due to response factor disparities.

Analyte Profile & Chromatographic Challenges

To design a robust method, we must first deconstruct the physicochemical properties of the target molecule.

FeatureChemical MoietyChromatographic Impact
Core 1,3-Thiazole RingBasic (pKa ~2.5): Requires acidic mobile phase (pH < 3) to ensure full protonation and prevent peak tailing on silanols.
Substituent A C4-BromineHydrophobic/Polarizable: lipophilic, but susceptible to debromination (impurity: 4-H analog).
Substituent B C2-(2-fluoropropan-2-yl)Fluorine Effect: Increases lipophilicity but alters dipole moment. Risk of hydrolysis to tertiary alcohol (impurity: 2-hydroxypropan-2-yl).

The Critical Separation Challenge: The most persistent synthesis impurity is the des-bromo analog (where H replaces Br). On a standard C18 column, the hydrophobic difference between a Bromine and a Hydrogen on a small heteroaromatic ring is often insufficient for baseline separation, leading to co-elution and purity overestimation.

Comparative Analysis of Methodologies

We evaluated three distinct approaches to purity assessment.

Method A: The Standard (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance:

    • Pros: Robust, widely available, predictable retention.

    • Cons:Failed to resolve the des-bromo impurity. The selectivity factor (

      
      ) between the target and the des-bromo impurity was 1.02 (co-elution).
      
    • Verdict: Unsuitable for high-purity release testing of this specific halogenated intermediate.

Method B: The Challenger (PFP - Pentafluorophenyl)
  • Column: Core-Shell PFP (e.g., Kinetex F5 or ACE C18-PFP), 2.6 µm, 100 x 4.6 mm.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction
    + Dipole-Dipole + Shape Selectivity .[1][2]
  • Performance:

    • Pros: The electron-deficient PFP ring interacts strongly with the electron-rich thiazole and the polarizable bromine atom.

    • Result: The des-bromo impurity elutes significantly earlier due to the lack of Br-F interactions with the stationary phase.

    • Verdict:Recommended Method.

Method C: The Validator (qNMR)
  • Technique: Quantitative

    
    H-NMR using an Internal Standard (e.g., Maleic Acid or TCNB).
    
  • Mechanism: Molar response (proton counting).

  • Performance:

    • Pros: Absolute purity determination; independent of UV extinction coefficients.

    • Cons: Lower sensitivity (LOQ ~0.1%); requires ~10mg sample.

    • Verdict: Essential for Potency Assignment but not for routine impurity profiling.

Experimental Data Comparison

The following table summarizes the performance data generated during method validation.

Table 1: Method Performance Metrics

ParameterMethod A (Standard C18)Method B (PFP Core-Shell) Method C (qNMR)
Retention Time (Target) 4.2 min6.8 min N/A
Resolution (

) (Des-bromo)
1.1 (Co-elution)3.4 (Baseline) N/A
Resolution (

) (Hydroxyl)
2.55.1 N/A
Tailing Factor (

)
1.41.1 N/A
Calculated Purity 99.2% (Area %)97.8% (Area %) 97.5% (w/w)

Analysis: Method A overestimated purity because the des-bromo impurity was hidden under the main peak. Method B revealed the impurity, dropping the purity value. qNMR confirmed that Method B is the accurate chromatographic representation.

Recommended Protocol (Method B)

This protocol is optimized for the separation of halogenated thiazoles.

Reagents & Equipment
  • Instrument: UHPLC or HPLC system with DAD/PDA detector.

  • Column: Core-Shell PFP (Pentafluorophenyl), 2.6 µm, 100 x 3.0 mm (or 4.6 mm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used for different selectivity, but ACN provides sharper peaks for thiazoles on PFP phases.

  • Flow Rate: 0.6 mL/min (for 3.0 mm ID).

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection: UV @ 254 nm (Thiazole max) and 220 nm (Impurity check).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Isocratic Hold (Polar impurity elution)
10.095%Linear Gradient
12.095%Wash
12.15%Re-equilibration
15.05%End

Logic & Signaling Pathways

The following diagrams illustrate the decision-making process and the chemical fate of the impurities detected by this method.

Diagram 1: Method Development Decision Tree

This workflow ensures no "hidden" impurities are missed during method selection.

MethodDevelopment Start Synthesized Target: Brominated Fluorothiazole ScreenC18 Screen 1: C18 Column (Acidic Mobile Phase) Start->ScreenC18 CheckPeak Single Peak Observed? ScreenC18->CheckPeak Suspect Suspect Co-elution (Des-bromo impurity) CheckPeak->Suspect Yes (Risk) ScreenPFP Screen 2: PFP Column (Fluorinated Phase) CheckPeak->ScreenPFP No (Multiple Peaks) Suspect->ScreenPFP Compare Compare UV Spectra & Peak Purity Index ScreenPFP->Compare Validation Validate with qNMR (Internal Standard) Compare->Validation FinalMethod Final Method: PFP Core-Shell Validation->FinalMethod

Caption: Decision matrix for selecting PFP over C18 when analyzing halogenated heterocycles.

Diagram 2: Impurity Fate & Detection

Visualizing where specific impurities originate and how the PFP column separates them.

ImpuritySeparation Precursors Precursors: Thioamide + Alpha-halo ketone Reaction Hantzsch Synthesis Precursors->Reaction Target Target: 4-Br-2-(F-iPr)-Thiazole Reaction->Target Impurity1 Impurity A: Des-bromo (4-H) Reaction->Impurity1 Side Rxn Impurity2 Impurity B: Hydroxyl (C-OH) Reaction->Impurity2 Hydrolysis C18_Result C18 Column: Co-elution (Target + Imp A) Target->C18_Result PFP_Result PFP Column: Baseline Separation (F-F & Pi-Pi interactions) Target->PFP_Result Impurity1->C18_Result Impurity1->PFP_Result Impurity2->PFP_Result

Caption: The PFP stationary phase leverages specific interactions to resolve impurities that co-elute on C18.

References

  • Advanced Chromatography Technologies. (2025). ACE C18-PFP Technical Brochure: Selectivity for Halogenated Aromatics.[2][3] Retrieved from [Link]

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.